4,5-Dioxohex-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dioxohex-2-enal is a chemical compound with the molecular formula C6H8O3 It is characterized by the presence of two oxo groups (carbonyl groups) at the 4th and 5th positions of a hexenal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dioxohex-2-enal can be achieved through several methods. One common approach involves the oxidation of hex-2-enal using strong oxidizing agents. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The choice of catalyst and reaction conditions can significantly impact the overall production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dioxohex-2-enal undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxo groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of hex-2-enedioic acid.
Reduction: Formation of 4,5-dihydroxyhex-2-enal.
Substitution: Formation of substituted hexenal derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dioxohex-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4,5-Dioxohex-2-enal involves its interaction with molecular targets through its reactive oxo groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition or activation, signaling cascades, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-Oxohex-2-enal: Similar structure but with only one oxo group.
Hex-2-enal: Lacks the oxo groups, making it less reactive.
Hex-2-enedioic acid: Fully oxidized form with carboxylic acid groups.
Uniqueness: 4,5-Dioxohex-2-enal is unique due to the presence of two oxo groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93376-51-3 |
---|---|
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
4,5-dioxohex-2-enal |
InChI |
InChI=1S/C6H6O3/c1-5(8)6(9)3-2-4-7/h2-4H,1H3 |
InChI-Schlüssel |
IBESTNWVPUXDLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.